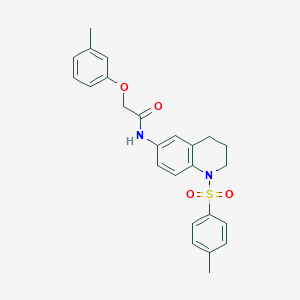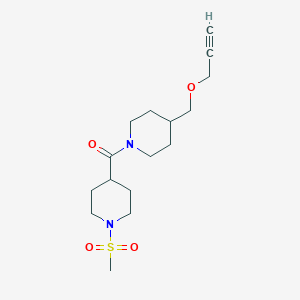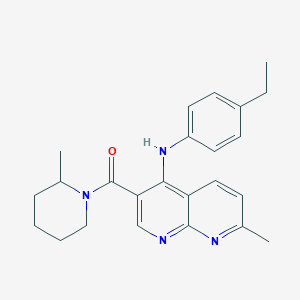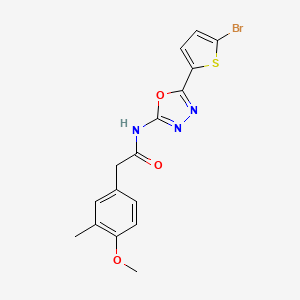
2-(m-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(m-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. In
科学的研究の応用
Structural Analysis and Properties
Research on amide-containing isoquinoline derivatives, similar to the compound , focuses on their structural aspects and properties when interacting with mineral acids. These studies reveal the formation of gels and crystalline solids under specific conditions, highlighting the importance of structural analysis in understanding compound behavior. The fluorescence properties of these compounds also suggest potential applications in materials science and sensor development (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis and Biological Activities
Synthesis Techniques : Novel synthesis techniques for related compounds involve key steps like iodine-mediated cyclization and acyliminium ion cyclization, showcasing methods to create complex structures with potential therapeutic applications (Kazuhiro Kobayashi et al., 2007).
Antitumor and Antimalarial Activities : Compounds with structural similarities have been evaluated for their antitumor and antimalarial activities, indicating a significant potential in the development of new therapeutic agents. This research underscores the importance of chemical synthesis in creating molecules with targeted biological activities (J. Guan et al., 2005).
Sensor Development
A fluorescent sensor based on a quinoline platform has been synthesized to distinguish cadmium from zinc ions with high selectivity and sensitivity. This demonstrates the application of similar compounds in environmental monitoring and chemical sensing, providing tools for detecting and differentiating between metal ions in various settings (Xiaoyan Zhou et al., 2012).
特性
IUPAC Name |
2-(3-methylphenoxy)-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18-8-11-23(12-9-18)32(29,30)27-14-4-6-20-16-21(10-13-24(20)27)26-25(28)17-31-22-7-3-5-19(2)15-22/h3,5,7-13,15-16H,4,6,14,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNDUSNLNJSOOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-tolyloxy)-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-trifluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2978058.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2978059.png)




![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B2978072.png)
![2-chloro-5-nitro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2978073.png)



![Ethyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2978078.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2-chloro-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2978080.png)